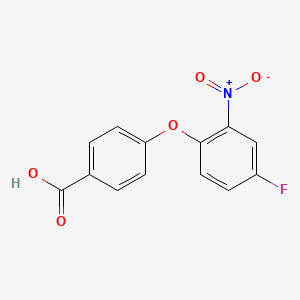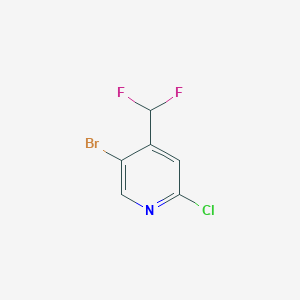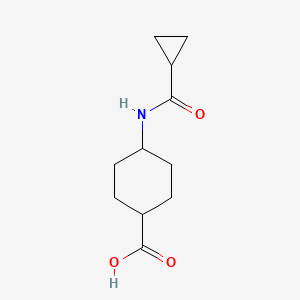
4-Cyclopropaneamidocyclohexane-1-carboxylic acid
Vue d'ensemble
Description
4-Cyclopropaneamidocyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 1184684-27-2 . It has a molecular weight of 211.26 . The IUPAC name for this compound is 4-[(cyclopropylcarbonyl)amino]cyclohexanecarboxylic acid .
Molecular Structure Analysis
The Inchi Code for 4-Cyclopropaneamidocyclohexane-1-carboxylic acid is 1S/C11H17NO3/c13-10(7-1-2-7)12-9-5-3-8(4-6-9)11(14)15/h7-9H,1-6H2,(H,12,13)(H,14,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Ethylene Precursor in Plants
One major application of cyclopropane derivatives is in plant biology, where compounds such as 1-aminocyclopropane-1-carboxylic acid (ACC) serve as ethylene precursors. Ethylene is a critical plant hormone involved in various physiological processes. Research indicates that labeled ACC, when administered to light-grown wheat leaves, is converted into a nonvolatile metabolite identified as 1-(malonylamino)cyclopropane-1-carboxylic acid, confirming its role in ethylene biosynthesis and signaling pathways Hoffman, Yang, & McKeon, 1982.
Biological Activities and Total Synthesis
Cyclopropane-containing compounds exhibit a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. The total synthesis and characterization of these compounds, including strategies for their isolation from plants and microorganisms, are crucial for understanding their potential applications in pharmaceuticals and agronomy. The versatility of these compounds underscores their significance in natural product chemistry and drug development Coleman & Hudson, 2016.
Chemical Synthesis and Material Science
Cyclopropane rings serve as essential intermediates in organic synthesis, facilitating the construction of complex molecular architectures. For instance, donor-acceptor cyclopropane ring-opening cyclizations are recognized for their ability to generate carbocyclic and heterocyclic scaffolds. Such reactions highlight the role of cyclopropanes in synthesizing natural products and exploring new pathways in organic chemistry Cavitt, Phun, & France, 2014.
Additionally, cyclopropane and cyclohexene derivatives are instrumental in the development of polymers and materials. For example, the ring-opening polymerization of cyclohexene oxide with various anhydrides demonstrates the utility of these compounds in producing poly(ester-co-ether)s with potential applications in biodegradable plastics and other functional materials Nejad, van Melis, Vermeer, Koning, & Duchateau, 2012.
Safety And Hazards
Propriétés
IUPAC Name |
4-(cyclopropanecarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(7-1-2-7)12-9-5-3-8(4-6-9)11(14)15/h7-9H,1-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLDBTPGLAZMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropaneamidocyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



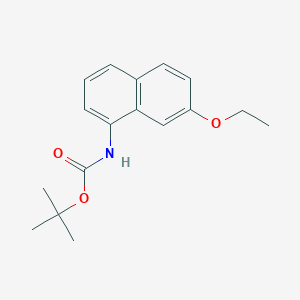
![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)
![5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one](/img/structure/B1530156.png)
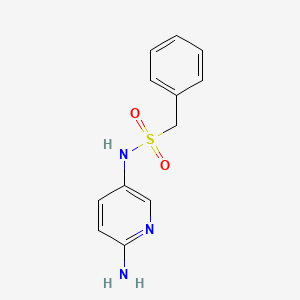
![Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate](/img/structure/B1530159.png)
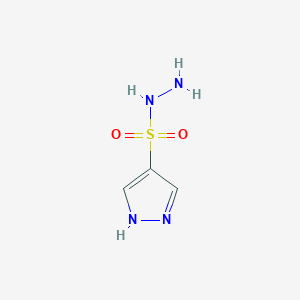
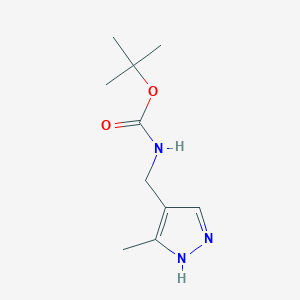
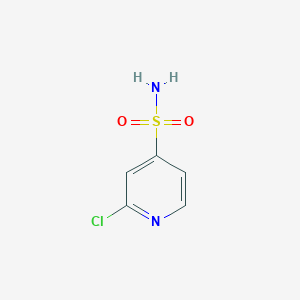
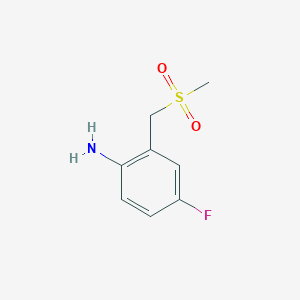
![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530168.png)

